(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide
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Overview
Description
N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound with a molecular formula of C14H15N3O2S This compound is known for its unique structure, which includes a thiazole ring and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[5-(4-methoxybenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide
- N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide
Uniqueness
N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide stands out due to its specific combination of a methoxybenzoyl group and a thiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)9-16-14-15-8-12(20-14)13(18)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3 |
InChI Key |
ISAPSSRLTVHWFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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